molecular formula C11H12FNO B8572292 N-(4-Fluoro-3-methylphenyl)-2-methylprop-2-enamide CAS No. 821765-34-8

N-(4-Fluoro-3-methylphenyl)-2-methylprop-2-enamide

Cat. No. B8572292
M. Wt: 193.22 g/mol
InChI Key: KHNMDJCEAVOQMJ-UHFFFAOYSA-N
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Patent
US07390923B2

Procedure details

N-(4-Fluoro-3-methylphenyl)-2-methylacrylamide was prepared as described in Example 1a starting from 4-fluoro-3-methylaniline and methacryloyl chloride. 1H NMR (400 MHz, DMSO-d6): 1.94 (3H, s), 2.21 (3H, s), 5.50 (1H, s), 5.78 (1H, s), 7.05-7.10 (1H, m), 7.48-7.51 (1H, m), 7.57-7.59 (1H, m), 9.75 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12]>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])=[CH:4][C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)NC(C(=C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.